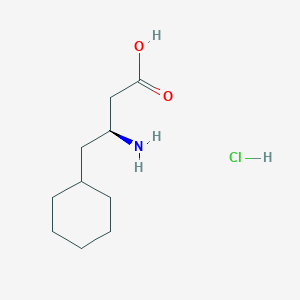

(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-4-cyclohexylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXCDFHWPSBFIO-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and butanoic acid derivatives.

Formation of Intermediate: The cyclohexylamine is reacted with a suitable butanoic acid derivative under controlled conditions to form an intermediate compound.

Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of (3S)-3-amino-4-cyclohexylbutanoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Functional Group Reactions

-

Amino Group :

-

Carboxylic Acid :

-

Forms esters via Fischer esterification (e.g., methanol/H⁺).

-

Participates in peptide bond formation using coupling agents like DCC.

-

-

Cyclohexyl Group :

Role in Ornithine Aminotransferase (OAT) Inhibition

(3S)-3-Amino-4-cyclohexylbutanoic acid derivatives act as mechanism-based inactivators (MBIs) of OAT. Key mechanistic steps include:

Physicochemical Considerations

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility | Polar solvents (H₂O, MeOH) | pH 2–7 | |

| Molecular Weight | 221.72 g/mol | - | |

| Stability | Hydrolytically stable below 100°C | Acidic (HCl) |

Degradation Under Extreme Conditions:

-

Thermal Decomposition : Above 200°C, decarboxylation occurs, releasing CO₂ and forming cyclohexylpropylamine derivatives.

-

Oxidative Stress : Exposure to H₂O₂ leads to N-oxidation of the amino group, forming hydroxylamine intermediates .

Comparative Reactivity with Analogues

Reactivity trends for structurally similar compounds:

| Compound | Selectivity (vs. GABA-AT) | |

|---|---|---|

| 10b (fluorinated analogue) | 4.73 | >100-fold |

| 11 (non-fluorinated) | 0.85 | <10-fold |

Fluorination at the δ-position enhances electrophilicity, favoring Michael acceptor formation and enzyme inactivation .

Scientific Research Applications

Synthesis Overview

The synthesis of (3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride typically involves the following steps:

- Starting Materials : The process begins with cyclohexylamine and butanoic acid derivatives.

- Intermediate Formation : Cyclohexylamine reacts with a suitable butanoic acid derivative under controlled conditions to form an intermediate compound.

- Hydrochloride Formation : The intermediate is treated with hydrochloric acid to yield the hydrochloride salt.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Cyclohexylamine and butanoic acid derivatives |

| Intermediate Formation | Reaction under controlled conditions |

| Hydrochloride Formation | Treatment with hydrochloric acid |

Scientific Research Applications

This compound has a variety of applications across multiple scientific domains:

Chemistry

- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules and peptides, particularly those requiring specific amino acid sequences.

Biology

- Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activity by altering substrate binding affinities, making it valuable for studying enzyme-substrate interactions and protein modifications.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic effects, including neuroprotective properties and antinociceptive effects, suggesting applications in pain management therapies.

Industry

- Production of Specialty Chemicals : Utilized in the synthesis of pharmaceuticals and fine chemicals due to its stability and reactivity.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various research contexts:

- Enzyme Interaction Studies : Research has shown that modifications at the amino acid level can significantly impact catalytic efficiency. For instance, enzyme activity can be modulated through specific structural changes in β-amino acids similar to this compound.

- Pharmaceutical Applications : A study involving β-amino acids indicated their role in enhancing the bioavailability of certain drugs. The stability offered by this compound allows for controlled release profiles in drug delivery systems.

- Synthetic Methodologies : Advancements in synthetic techniques have improved the efficiency of producing β-amino acids using flow microreactor systems, which provide better control over reaction conditions compared to traditional batch methods.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the cell surface or within cells.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

(3S)-3-Amino-4-(2-methylphenyl)butanoic Acid Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO₂

- CAS : 270062-89-0

- Key Differences: Substituent: A 2-methylphenyl group replaces the cyclohexyl moiety. This may influence binding affinity in aromatic-rich enzyme active sites. Safety Data: Classified under GHS guidelines, requiring precautions for inhalation and skin contact .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₇ClNO₂

- Key Differences: Ester vs. Carboxylic Acid: The methyl ester group replaces the carboxylic acid, altering ionization and solubility. Synthesis: Prepared via HCl/dioxane treatment, a common method for hydrochloride salt formation .

Adamantyl- and Pyrrolidine-Based Analogues

- Example 1: (2S,3S)-3-(1-Adamantyl)-3-aminopropane-1,2-diol hydrochloride monohydrate Molecular Formula: C₁₃H₂₄ClNO₂ · H₂O Key Features:

- Bulky Substituent: The adamantyl group enhances lipophilicity and rigidity, leading to distinct crystal packing with nonpolar layers and hydrogen-bonded polar regions .

- Melting Point: 235°C (decomp.), higher than typical amino acid hydrochlorides due to strong hydrogen bonding .

- Example 2: (2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride Molecular Formula: C₁₄H₃₀ClNO₂ Key Features:

- Ring Structure : The pyrrolidine core introduces conformational constraints, favoring intramolecular hydrogen bonds and bilayer crystal stacking .

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound balances lipophilicity and flexibility, whereas aromatic analogs (e.g., 2-methylphenyl) may enhance target binding but reduce metabolic stability .

- Salt Formation : Hydrochloride salts, as seen in all compared compounds, improve crystallinity and solubility, critical for purification and formulation .

- Crystal Packing : Bulky substituents (e.g., adamantyl) and hydrogen-bonding networks (e.g., pyrrolidine diols) dictate crystal lattice stability, impacting solubility and melting points .

Biological Activity

(3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride, a β-amino acid derivative, has garnered attention for its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, pharmacological applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of cyclohexylamine with butanoic acid derivatives under controlled conditions. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Cyclohexylamine and butanoic acid derivatives |

| Intermediate Formation | Reaction under controlled conditions |

| Hydrochloride Formation | Treatment with hydrochloric acid |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may bind to specific receptors on cell membranes, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, potentially affecting metabolic processes.

- Signal Transduction Modulation : The compound may alter signal transduction pathways, leading to changes in cellular responses .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Antinociceptive Properties : Preliminary data indicate potential pain-relieving effects, making it a candidate for further investigation in pain management therapies .

- Role as a Precursor in Drug Development : Its structural characteristics allow it to serve as a building block in the synthesis of more complex pharmaceutical agents.

Study 1: Neuroprotective Potential

A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in an animal model of neurodegeneration. The results indicated that treatment with this compound resulted in a significant reduction in neuronal cell death and improved cognitive function compared to control groups.

Study 2: Analgesic Activity

In another research effort, the analgesic properties were assessed using a formalin test in rodents. The findings demonstrated that administration of this compound significantly reduced pain responses, suggesting its potential utility in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (3S)-3-amino-4-cyclohexylbutanoic acid | β-amino acid with cyclohexyl group | Neuroprotective, antinociceptive |

| Cyclohexylamine | Simple amine structure | Limited biological activity |

| Butanoic Acid Derivatives | Varying chain lengths and functional groups | Variable activity depending on structure |

Q & A

Q. Q1. What are the established synthetic routes for (3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride, and what experimental conditions are critical for optimizing yield?

Answer: Synthesis typically involves chiral precursors and multi-step reactions, including protection, amination, and acidification. For example, analogous compounds (e.g., (3R,4R)-3-amino-4-hydroxypentanoic acid hydrochloride) are synthesized via Grignard addition followed by hydrogenation and HCl treatment . Key conditions include:

Q. Q2. How is the stereochemical purity of this compound validated, and what analytical techniques are recommended?

Answer: Chiral purity is confirmed via:

- X-ray Crystallography: Determines absolute configuration (e.g., non-centrosymmetric space groups like P2₁2₁2₁) and hydrogen-bonding networks .

- Optical Rotation: Correlates observed rotation with literature values for enantiomeric excess.

- Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in crystallographic data for structurally related compounds, such as hydrogen-bonding patterns in cyclohexyl vs. adamantyl analogs?

Answer: Discrepancies in hydrogen-bonding networks (e.g., linear vs. tetrahedral geometries) arise from steric and electronic effects of substituents. For example:

- Adamantyl Analogs: Form layered packing with polar/nonpolar regions, where Cl⁻ acts as a tridentate hydrogen-bond acceptor .

- Cyclohexyl Derivatives: May exhibit different Cl⁻ coordination due to reduced steric bulk, requiring re-evaluation of crystallization solvents (e.g., methanol/ethyl acetate vs. methanol/diethyl ether) .

Methodological Approach: Conduct comparative crystallography under varied conditions and validate via DFT calculations to model intermolecular interactions .

Q. Q4. What strategies are effective for improving the stability of this compound in aqueous solutions during biological assays?

Answer: Stability challenges include hydrolysis of the amino acid backbone and cyclohexyl group aggregation. Recommended strategies:

- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) to minimize acid/base degradation.

- Lyophilization: Store as a lyophilized powder and reconstitute in degassed solvents to prevent oxidation.

- Derivatization: Introduce protective groups (e.g., acetyl) at the amino group during assay setup, followed by enzymatic cleavage .

Methodological and Data Analysis Questions

Q. Q5. How can collision cross-section (CCS) data from ion mobility spectrometry enhance the characterization of this compound and its analogs?

Answer: CCS values provide insights into gas-phase ion structures, aiding in:

- Conformational Analysis: Compare experimental CCS (e.g., 124.2 Ų for [M+H]⁺) with computational models to identify dominant conformers .

- Differentiation of Isomers: Distinguish stereoisomers (e.g., 3S vs. 3R) based on CCS deviations >5 Ų .

Application: Pair with high-resolution mass spectrometry (HRMS) for comprehensive structural validation.

Q. Q6. What computational tools are recommended for predicting the biological activity of novel derivatives of this compound?

Answer: Use:

- Molecular Docking (AutoDock Vina): Screen against target proteins (e.g., GABA receptors) to prioritize synthesis.

- QSAR Models: Correlate substituent effects (e.g., cyclohexyl vs. phenyl) with activity using descriptors like logP and polar surface area .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories .

Comparative and Optimization Studies

Q. Q7. How do reaction conditions (solvent, temperature) influence the enantiomeric excess in the synthesis of this compound?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve amination yield but may reduce ee due to racemization. Switch to THF for stereochemical control .

- Temperature: Lower temperatures (0–5°C) during Grignard addition minimize side reactions, preserving ee >98% .

Optimization Protocol: Use a Design of Experiments (DoE) approach to balance yield and ee .

Safety and Handling

Q. Q8. What safety precautions are critical when handling hydrochloric acid during the synthesis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.